![molecular formula C18H31NO2 B5218624 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, also known as ADBE, is a compound that belongs to the family of beta-adrenergic agonists. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine works by activating beta-adrenergic receptors in the body. These receptors are found in the lungs, heart, and other organs. When 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine binds to these receptors, it causes the smooth muscles in the airways to relax, leading to bronchodilation. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the heart rate and contractility, leading to increased cardiac output.
Biochemical and Physiological Effects:
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has a number of biochemical and physiological effects on the body. It has been shown to increase cyclic AMP levels in cells, which leads to bronchodilation and other effects. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also increases the release of adrenaline and noradrenaline, leading to increased heart rate and contractility. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has well-established pharmacological properties and has been extensively studied in scientific research. However, there are also limitations to its use. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential toxic effects on cells, which may limit its use in certain experiments. In addition, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have potential cardiovascular side effects, which may limit its use in studies involving the heart.
Orientations Futures
There are several future directions for research involving 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. One area of research is the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is the development of new therapeutic applications for 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, such as its use in the treatment of inflammatory diseases. Additionally, future research may focus on the potential toxic effects of 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine and ways to mitigate these effects. Overall, 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has significant potential for use in scientific research and may lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can be synthesized by reacting 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)propanol. The resulting compound is then reacted with diethylethanolamine to form 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have bronchodilator effects and can be used to treat respiratory disorders such as asthma. 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has also been shown to have potential anti-inflammatory effects and can be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-11-9-8-10-16(17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIUIBDQZVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

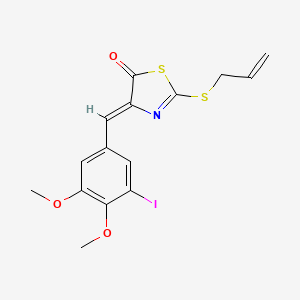

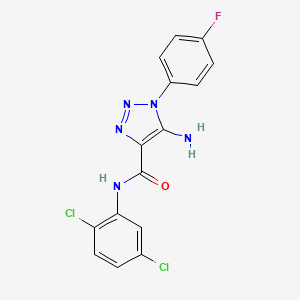
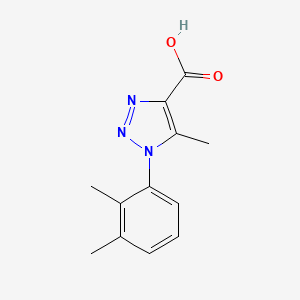
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)

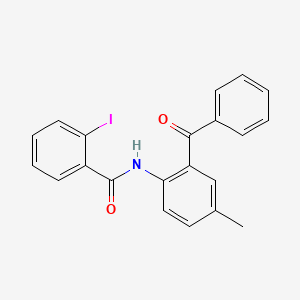
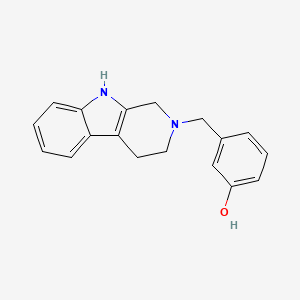
![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)